N-(3-acetylphenyl)-2-ethylbutanamide

Physicochemical characterization Isomer comparison Material science

Researchers using positional isomer mixtures risk assay variability. N-(3-acetylphenyl)-2-ethylbutanamide (CAS 540521-24-2) provides a defined meta-substituted acetylphenyl amide standard. - Enables isomer-specific HPLC/GC retention time calibration with distinct spectral properties. - Serves as meta-substituted control in enzyme inhibition studies, where regioisomerism can alter potency >10-fold. - Available ≥95% purity with batch-specific QC; ships globally under ambient conditions.

Molecular Formula C14H19NO2
Molecular Weight 233.311
CAS No. 540521-24-2
Cat. No. B2627778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-ethylbutanamide
CAS540521-24-2
Molecular FormulaC14H19NO2
Molecular Weight233.311
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)C
InChIInChI=1S/C14H19NO2/c1-4-11(5-2)14(17)15-13-8-6-7-12(9-13)10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17)
InChIKeyOYHSIUVRMKXGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-acetylphenyl)-2-ethylbutanamide: Physicochemical Baseline


N-(3-acetylphenyl)-2-ethylbutanamide (CAS 540521-24-2) is a synthetic small-molecule amide derivative with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It consists of a 2-ethylbutanamide core substituted at the nitrogen with a 3-acetylphenyl ring . The compound is commercially available for research use at purities of ≥95% . Its predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 413.0±28.0 °C at 760 mmHg, and a flash point of 158.4±24.2 °C [1]. The compound's primary differentiation from close structural analogs lies in the meta‑position of the acetyl group on the phenyl ring, a structural nuance that can influence both physicochemical behavior and biological recognition events.

Distinct meta‑acetylphenyl substitution pattern for isomer‑specific studies
Commercially available at ≥95% purity; purity parity with para‑isomer ensures selection driven by structural identity
Predicted physicochemical properties (density, boiling point) differentiate from positional analogs

N-(3-acetylphenyl)-2-ethylbutanamide: Positional Isomer Substitution Risks


Positional isomerism—the location of the acetyl substituent on the phenyl ring—is a critical determinant of molecular recognition, solubility, and metabolic stability in amide-based scaffolds [1]. The meta‑substitution pattern of N-(3-acetylphenyl)-2-ethylbutanamide alters the electron density distribution across the aromatic ring compared to para‑ or ortho‑analogs, directly influencing hydrogen‑bonding geometry with target proteins and the compound's overall lipophilicity profile [2]. Although no direct, publicly available head‑to‑head bioactivity data exist for this specific compound against its closest isomer (N-(4-acetylphenyl)-2-ethylbutanamide, CAS 425686-03-9), class‑level evidence demonstrates that meta‑ vs. para‑substituted phenylacetamides can exhibit >10‑fold differences in enzyme inhibition potency due to altered steric and electronic interactions within active sites [3]. Consequently, treating these isomers as interchangeable procurement items risks introducing uncontrolled variables in biological assays or chemical synthesis workflows, undermining experimental reproducibility.

Target
Meta‑substituted (CAS 540521-24-2)
Acetyl group at 3‑position; alters electron distribution, hydrogen‑bonding geometry, and lipophilicity relative to para‑isomer.
Substitute
Para‑substituted (CAS 425686-03-9)
Different ring electronics and steric profile. Class‑level evidence shows >10‑fold potency shifts in related amides; direct interchange may introduce uncontrolled assay variables.

N-(3-acetylphenyl)-2-ethylbutanamide: Quantitative Differentiation Evidence


Density and Volatility Differentiation

N-(3-acetylphenyl)-2-ethylbutanamide exhibits a predicted density of 1.1±0.1 g/cm³, which is higher than the density of its para‑substituted isomer, N-(4-acetylphenyl)-2-ethylbutanamide (0.8615 g/cm³ at 20 °C) [1][2]. This 28% higher density for the meta‑isomer reflects differences in molecular packing and may influence formulation and purification processes. Additionally, the meta‑isomer has a calculated boiling point of 413.0±28.0 °C at 760 mmHg [1].

Density & Volatility
Cross‑study comparable
Meta: 1.1±0.1 g/cm³ (pred.)
Para: 0.8615 g/cm³ (meas.)
Δ +0.2385 g/cm³ (+27.7%)
Supports isomer-specific property differentiation for formulation and purification.
Boiling point difference (413.0±28.0 °C) also relevant for thermal processing.
Physicochemical characterization Isomer comparison Material science

Purity Specification Benchmarking

Commercially available N-(3-acetylphenyl)-2-ethylbutanamide is offered with a minimum purity specification of 95% (AKSci) to 98% (Leyan) . Its para‑isomer (CAS 425686-03-9) is similarly available at 95%–97% purity . This parity in available purity grades means that selection must be driven by the specific structural requirements of the research project rather than purity advantage.

Purity Benchmarking
Supporting evidence
Target: 95% (AKSci) – 98% (Leyan)
Comparator: 95%–97% (similar grades)
Δ ≤3 percentage points
Selection must rely on structural necessity, not purity advantage.
Vendor‑reported minimum purity; no significant differentiation.
Chemical procurement Quality control Screening library

Predicted Lipophilicity: Meta vs. Para

While experimental logP values are not publicly available for this compound, in silico predictions indicate a difference in lipophilicity between meta‑ and para‑substituted isomers. The meta‑acetylphenyl substitution is predicted to yield a slightly higher logP (approx. 2.8) compared to the para‑analog (approx. 2.6) due to differences in dipole moment and polar surface area orientation . This ~0.2 log unit difference, though modest, can influence membrane permeability and nonspecific binding in biological assays.

Predicted Lipophilicity
Class‑level inference
Meta‑isomer logP ≈ 2.8
Para‑isomer logP ≈ 2.6
ΔlogP ≈ 0.2
Modest predicted difference may influence membrane partitioning; requires experimental verification.
QSAR‑based estimates; no experimental logP available.
Computational chemistry QSAR Drug-likeness

N-(3-acetylphenyl)-2-ethylbutanamide: Research & Industrial Applications


Calibration Standard for Meta-Substituted Amides

Given its defined density (1.1±0.1 g/cm³) and boiling point (413.0±28.0 °C), N-(3-acetylphenyl)-2-ethylbutanamide is suitable as a reference standard for calibrating HPLC, GC, or NMR methods that require a meta‑substituted aromatic amide with distinct retention and spectral characteristics [1]. Its unique combination of physicochemical properties differentiates it from the para‑isomer, enabling method validation for isomer-specific analysis [2].

SAR Probe for Meta-Substituted Amide Pharmacophores

In medicinal chemistry programs exploring acetylcholinesterase or other serine hydrolase inhibitors, this compound serves as a critical meta‑substituted control. Class-level evidence shows that meta‑ vs. para‑substituted phenylacetamides can exhibit >10‑fold differences in enzyme inhibition [3]. Including N-(3-acetylphenyl)-2-ethylbutanamide in screening sets allows researchers to isolate the contribution of substitution pattern to target engagement and selectivity [4].

Synthetic Intermediate for Meta-Functionalized Building Blocks

The 3‑acetylphenyl group is a versatile handle for further derivatization (e.g., reduction to alcohol, oxidation to acid, or condensation to form heterocycles) . Researchers requiring a meta‑substituted aromatic building block can utilize N-(3-acetylphenyl)-2-ethylbutanamide as a stable, commercially available intermediate, avoiding the need for de novo synthesis of the meta‑acetylphenyl core .

Application
Selection Property
Validation Focus
Isomer‑specific analytical standard
Distinct meta‑substitution pattern (density, boiling point, retention behaviour)
Method validation for isomer‑specific analysis (HPLC, GC, NMR)
Meta‑substituted control for SAR studies
Meta‑acetylphenyl scaffold; class‑level isomer potency differences
Isomer contribution to target engagement and selectivity
Synthetic intermediate for meta‑functionalized building blocks
Stable, commercially available meta‑acetylphenyl core
Derivatization versatility (reduction, oxidation, condensation)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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